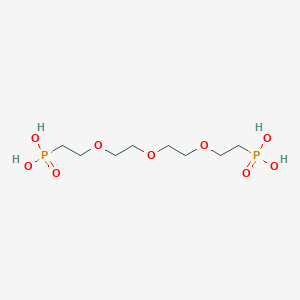
PEG3-bis(phosphonic acid)
Vue d'ensemble
Description
PEG3-bis(phosphonic acid) is a compound that has garnered significant attention in scientific research due to its unique properties and potential applications. It is a bisphosphonate derivative of polyethylene glycol (PEG) and contains two phosphonic acid groups. This compound is primarily used as a non-cleavable linker for bio-conjugation, which involves attaching biomolecules to each other or to surfaces .
Méthodes De Préparation
The synthesis of PEG3-bis(phosphonic acid) typically involves the reaction of polyethylene glycol with phosphonic acid derivatives. One common method is the dealkylation of dialkyl phosphonates under acidic conditions, such as using concentrated hydrochloric acid in an aqueous solution at reflux . Another method involves the reaction of phosphorous acid on nitrile in the presence of methanesulfonic acid, followed by the addition of phosphorus trichloride or phosphorus oxychloride . These methods ensure the incorporation of the phosphonic acid functional groups into the PEG backbone.
Analyse Des Réactions Chimiques
PEG3-bis(phosphonic acid) undergoes various chemical reactions, including:
Oxidation: The phosphonic acid groups can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the phosphonic acid groups, although this is less common.
Substitution: The phosphonic acid groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Complexation: The phosphonic acid groups can form complexes with metal ions, which is useful for surface modification and other applications
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various metal salts for complexation. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
PEG3-bis(phosphonic acid) has a wide range of scientific research applications, including:
Chemistry: It is used as a linker in the synthesis of complex molecules and polymers.
Biology: It is employed in bio-conjugation techniques to attach biomolecules for various biological studies.
Medicine: It has potential therapeutic applications, particularly in drug delivery systems where it can target specific tissues or cells.
Industry: It is used in the development of materials with enhanced solubility and stability, as well as in surface modification processes .
Mécanisme D'action
The mechanism of action of PEG3-bis(phosphonic acid) involves its ability to form stable complexes with metal ions and other molecules. The phosphonic acid groups can chelate metal ions, which is useful for targeting specific tissues or surfaces. Additionally, the PEG backbone provides hydrophilicity, increasing the solubility of the compound in aqueous media. This combination of properties allows PEG3-bis(phosphonic acid) to be used effectively in various applications .
Comparaison Avec Des Composés Similaires
PEG3-bis(phosphonic acid) can be compared to other similar compounds, such as:
PEG2-bis(phosphonic acid): This compound has a shorter PEG chain, which may affect its solubility and bio-conjugation properties.
PEG-bis(phosphonic acid): This compound has a similar structure but may differ in the length of the PEG chain and the number of phosphonic acid groups
The uniqueness of PEG3-bis(phosphonic acid) lies in its specific combination of a PEG backbone with two phosphonic acid groups, providing a balance of hydrophilicity and functional group availability that is advantageous for various applications.
Propriétés
IUPAC Name |
2-[2-[2-(2-phosphonoethoxy)ethoxy]ethoxy]ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O9P2/c9-18(10,11)7-5-16-3-1-15-2-4-17-6-8-19(12,13)14/h1-8H2,(H2,9,10,11)(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSULJYOIONNJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCP(=O)(O)O)OCCOCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O9P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















